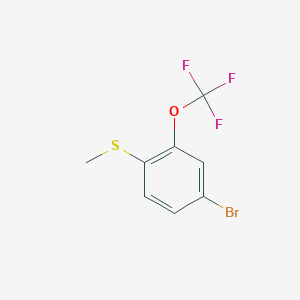

4-Bromo-2-(trifluoromethoxy)thioanisole

Description

Significance of Organohalides, Trifluoromethoxy Moieties, and Thioether Functionalities in Advanced Chemical Research

Each of the functional groups present in 4-Bromo-2-(trifluoromethoxy)thioanisole plays a crucial role in its chemical utility.

Organohalides : The bromine atom serves as a versatile synthetic handle. Organohalides are key precursors in a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. The carbon-halogen bond's reactivity allows for its conversion into a wide range of other functional groups.

Trifluoromethoxy Moieties : The trifluoromethoxy (-OCF3) group is of significant interest, particularly in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic profile, enhancing properties like metabolic stability, membrane permeability, and binding affinity to biological targets. The introduction of a trifluoromethoxy group is a well-established strategy for optimizing the therapeutic potential of drug candidates.

Thioether Functionalities : Thioethers, or sulfides, are important functional groups in their own right. The sulfur atom can be oxidized to form sulfoxides and sulfones, which are themselves valuable functional groups. Thioethers are also found in various biologically active molecules and can act as ligands for metal catalysts. In materials science, thioether-containing polymers have shown promise in a variety of applications.

Overview of Academic Research Trajectories Focusing on this compound

While detailed academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structure suggests its primary role as a versatile intermediate in organic synthesis. Research trajectories for compounds of this nature typically involve its use as a building block for more complex molecules. The presence of the bromine atom makes it an ideal substrate for cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 4-position of the aromatic ring.

The trifluoromethoxy and methylthio groups can modulate the reactivity of the molecule and impart desirable properties to the final products. For instance, in drug discovery programs, this compound could be used to synthesize a library of derivatives for biological screening. The trifluoromethoxy group would be incorporated to enhance drug-like properties, while the thioether could be a site for further functionalization or contribute to target binding. Similarly, in materials science, this compound could be a precursor for novel polymers or liquid crystals, where the unique combination of functional groups could lead to desirable thermal or electronic properties.

Below is a table summarizing the key properties of this chemical compound.

| Property | Value |

| Chemical Formula | C8H6BrF3OS |

| CAS Number | 647856-10-8 |

| Molecular Weight | 287.1 g/mol |

| Appearance | White solid |

| Common Synonyms | 4-bromo-1-(methylthio)-2-(trifluoromethoxy)benzene |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylsulfanyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(9)4-6(7)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPJPCAGWVXHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595772 | |

| Record name | 4-Bromo-1-(methylsulfanyl)-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647856-10-8 | |

| Record name | 4-Bromo-1-(methylsulfanyl)-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 4 Bromo 2 Trifluoromethoxy Thioanisole and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ub.eduresearchgate.net This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. slideshare.netyoutube.com

For the target molecule, 4-Bromo-2-(trifluoromethoxy)thioanisole (I), several logical disconnections can be considered based on the three key carbon-heteroatom bonds: C-Br, C-O, and C-S.

Disconnection of the C-Br bond (Pathway A): This is often a primary consideration as aromatic bromination is a common and well-understood reaction. This disconnection leads to precursor II , 2-(trifluoromethoxy)thioanisole. The forward reaction would involve the regioselective bromination of this precursor. This is a promising route, as the directing effects of the existing substituents can be leveraged to install the bromine atom at the desired C4 position.

Disconnection of the C-OCF₃ bond (Pathway B): The introduction of the trifluoromethoxy group is a more complex transformation, often requiring specialized reagents. This disconnection points to a phenolic precursor, 4-bromo-2-(methylthio)phenol (B13634122) (III ). The forward synthesis would then involve the O-trifluoromethylation of this phenol (B47542), a challenging but increasingly feasible transformation with modern synthetic methods.

Disconnection of the C-S bond (Pathway C): This disconnection suggests a precursor like 4-bromo-2-(trifluoromethoxy)thiophenol (B71100) (IV ) and a methylating agent, or a nucleophilic aromatic substitution approach. While viable, the synthesis and handling of substituted thiophenols can present challenges.

Considering the relative ease and predictability of the reactions, Pathway A represents a highly logical and strategic approach. The forward synthesis would involve preparing 2-(trifluoromethoxy)thioanisole and then performing a selective electrophilic bromination, guided by the combined directing effects of the thioether and trifluoromethoxy groups.

Methodologies for Directed Bromination on Aryl Thioether Substrates

The successful implementation of Pathway A hinges on the ability to control the position of bromination on an aryl thioether substrate. The presence of both a thioether and a trifluoromethoxy group on the aromatic ring introduces competing directing effects that must be carefully managed.

Electrophilic aromatic substitution (SEAr) is the most common method for the halogenation of aromatic rings. wikipedia.org The regiochemical outcome is determined by the electronic properties of the substituents already present on the ring. wikipedia.org

In the precursor 2-(trifluoromethoxy)thioanisole, we have two directing groups:

-SMe (thioether): This group is moderately activating and ortho, para-directing due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. rsc.org

-OCF₃ (trifluoromethoxy): This group is strongly deactivating due to the high electronegativity of the fluorine atoms (strong -I effect), but it is also ortho, para-directing because of the oxygen's lone pairs (+M effect).

When both groups are present, the more activating group generally controls the position of substitution. Therefore, the -SMe group is expected to be the dominant directing group. It will direct the incoming electrophile (Br⁺) to the positions ortho and para to itself. The ortho position (C6) is somewhat sterically hindered by the adjacent -OCF₃ group. The para position (C4) is sterically accessible and electronically activated, making it the most likely site for bromination. This leads directly to the desired 4-bromo product.

Standard bromination conditions, such as bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a solvent like chloroform, are typically employed for such transformations. prepchem.comgoogle.comgoogle.com

Table 1: Reagents for Electrophilic Bromination of Aryl Thioethers

| Reagent/System | Description | Typical Conditions |

| Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) | A classic and effective method for brominating moderately activated to deactivated rings. The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile. | Inert solvent (e.g., CH₂Cl₂, CCl₄), 0 °C to room temperature. |

| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, often used for activated aromatic rings. It can be used with a proton source like acetic acid or silica (B1680970) gel. | Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂), room temperature. |

| Bromine (Br₂) / Acetic Acid (AcOH) | A common system where acetic acid acts as a polar solvent to facilitate the reaction. Suitable for activated systems. | Acetic acid solvent, room temperature to gentle heating. |

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi), directing the deprotonation of the adjacent ortho position. uwindsor.caorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source (e.g., Br₂, 1,2-dibromoethane). wikipedia.orgharvard.edu

Both the thioether and trifluoromethoxy groups can function as DMGs. However, their application to the synthesis of this compound presents a significant regiochemical challenge.

The -SMe group at C1 would direct metalation to the C2 and C6 positions.

The -OCF₃ group at C2 would direct metalation to the C1 and C3 positions.

Neither of these directing effects facilitates the introduction of a bromine atom at the C4 position. Therefore, a direct DoM approach on the 2-(trifluoromethoxy)thioanisole precursor is not a suitable strategy for obtaining the target compound. This highlights the importance of selecting a synthetic strategy that aligns with the inherent reactivity and directing effects of the functional groups involved. For this specific target, electrophilic aromatic substitution remains the more logical and direct approach for the bromination step.

Advanced Synthetic Protocols for the Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is highly valued in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. Its installation, however, can be challenging. The following subsections detail modern methods for forming the C-OCF₃ bond, relevant to Pathway B of the retrosynthetic analysis.

A direct approach to aryl trifluoromethyl ethers is the O-trifluoromethylation of the corresponding phenols. This method has seen significant advancement with the development of potent electrophilic trifluoromethylating agents. cas.cnberkeley.edu The reaction typically proceeds via the deprotonation of a phenol to the more nucleophilic phenoxide, which then attacks the electrophilic "CF₃⁺" source.

The precursor for this step in the synthesis of the target compound would be 4-bromo-2-(methylthio)phenol. Reagents for this transformation are broadly categorized as hypervalent iodine compounds or sulfonium (B1226848) salts.

Table 2: Selected Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example Reagent | Structure | Notes |

| Hypervalent Iodine | Togni Reagent I | Widely used, stable, and commercially available. Effective for a broad range of nucleophiles, including phenoxides. | |

| Hypervalent Iodine | Togni Reagent II | Another common hypervalent iodine reagent with broad applicability. | |

| Sulfonium Salt | Umemoto Reagent | An S-(trifluoromethyl)dibenzothiophenium salt, known for its high reactivity. |

Recent developments have also explored electrochemical methods for the O-trifluoromethylation of electron-deficient phenols, offering a greener alternative that avoids stoichiometric oxidants or metal catalysts. researchgate.net

A significant breakthrough in the synthesis of aryl trifluoromethyl ethers has been the development of transition-metal-mediated cross-coupling reactions. Silver-mediated protocols, in particular, have proven effective for the trifluoromethoxylation of aryl nucleophiles like arylboronic acids and arylstannanes. harvard.edunih.govcapes.gov.br This represents the first transition-metal-mediated Caryl–OCF₃ bond formation. harvard.edunih.govharvard.edu

This technology could be applied to the synthesis by first preparing a precursor such as 4-bromo-2-(methylthio)phenylboronic acid. The reaction involves coupling this precursor with a trifluoromethoxide source.

Key features of silver-mediated trifluoromethoxylation include:

Reaction Conditions: The reactions are typically performed under mild conditions, which helps to preserve the integrity of the thermally sensitive trifluoromethoxide anion. harvard.edunih.gov

Mechanism: The proposed mechanism involves the formation of high-valent silver complexes. An aryl silver species is oxidized, followed by a ligand exchange from fluoride (B91410) to trifluoromethoxide, and subsequent reductive elimination to form the C-OCF₃ bond. harvard.edunih.gov

Substrate Scope: The method is tolerant of a variety of functional groups, providing access to novel aryl trifluoromethyl ethers that were previously difficult to synthesize. harvard.edunih.gov

Table 3: Overview of Silver-Mediated Trifluoromethoxylation

| Substrate Type | Reagents | Key Features |

| Aryl Stannanes | AgOCF₃ (pre-formed or generated in situ), Oxidant (e.g., F-TEDA-PF₆) | Enables coupling with pre-functionalized aryl stannanes. Tolerates various functional groups. |

| Arylboronic Acids | AgOCF₃, AgPF₆, Oxidant | Expands the substrate scope to readily available arylboronic acids. harvard.edunih.gov The use of two equivalents of AgPF₆ can give higher yields. harvard.edu |

While catalytic versions have been challenging to develop due to the instability of the trifluoromethoxide anion, these stoichiometric silver-mediated methods represent a powerful tool for the synthesis of complex molecules like this compound. harvard.edunih.gov

Oxidative Desulfurization-Fluorination Routes to O-Trifluoromethyl Ethers

A prominent and versatile method for the synthesis of aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of dithiocarbonates, often referred to as xanthates. mdpi.comnih.gov This approach provides a reliable pathway to the trifluoromethoxy (-OCF₃) group, a key feature of the target compound's precursors. The general process begins with the preparation of an aryl dithiocarbonate intermediate from a corresponding phenol. mdpi.comelsevierpure.com This xanthate is then subjected to a reaction system that simultaneously oxidizes the sulfur-containing group and introduces fluorine atoms.

The most common reagent combination for this transformation consists of a fluoride source, such as 70% hydrogen fluoride-pyridine (HF/Py), and an N-haloimide oxidant, like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS). nih.govelsevierpure.comresearchgate.net The reaction is typically effective for dithiocarbonates derived from phenols and primary alcohols, affording the desired trifluoromethyl ethers in moderate to excellent yields. nih.govelsevierpure.com The mechanism involves the nucleophilic attack of the carbon-sulfur bond on a positive halogen, which facilitates subsequent nucleophilic substitution by fluoride. nih.gov

This method is valued for its broad substrate scope and tolerance of various functional groups, making it suitable for complex molecule synthesis. mdpi.com However, it requires the use of a large excess of corrosive HF/Py, which necessitates specialized equipment. mdpi.com Alternative fluorinating agents like tetrabutylammonium (B224687) dihydrogen trifluoride (TBAH₂F₃) have also been explored. nih.gov

| Starting Phenol Derivative | Fluoride Source (mol. equiv.) | Oxidant (mol. equiv.) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitrophenyl dithiocarbonate | HF/Py (15) | DBH (3.5) | 1-Nitro-4-(trifluoromethoxy)benzene | 81 | nih.gov |

| 4-Cyanophenyl dithiocarbonate | HF/Py (15) | DBH (3.5) | 4-(Trifluoromethoxy)benzonitrile | 80 | nih.gov |

| Phenyl dithiocarbonate | HF/Py (15) | DBH (3.5) | (Trifluoromethoxy)benzene | 78 | nih.gov |

| 4-Bromophenyl dithiocarbonate | HF/Py (15) | DBH (3.5) | 1-Bromo-4-(trifluoromethoxy)benzene | 72 | nih.gov |

Halogen-Fluorine Exchange on Trichloromethyl Ethers

An alternative and historically significant route to aryl trifluoromethyl ethers involves a two-step process: chlorination of an aryl methyl ether (anisole) to an aryl trichloromethyl ether, followed by a halogen-fluorine exchange. nih.govd-nb.info This classical method, first reported by L. Yagupolskii, is particularly effective for electron-deficient anisoles. mdpi.comnih.gov

The initial step is a radical chlorination of the methyl group, often using elemental chlorine with photostimulation or in the presence of phosphorus pentachloride at high temperatures, to yield the corresponding aryl trichloromethyl ether. mdpi.comd-nb.info The subsequent and crucial step is the replacement of the chlorine atoms with fluorine. This is typically accomplished using fluorinating agents such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), a reaction known as the Swarts reaction. mdpi.com Anhydrous hydrogen fluoride (HF) can also be employed for this transformation. nih.gov

A modification of this sequence allows for a one-pot synthesis where a phenol is heated with tetrachloromethane and anhydrous HF in the presence of a catalytic amount of boron trifluoride, generating the trichloromethyl intermediate in situ, which is then converted directly to the final trifluoromethyl ether. nih.gov While effective, this method can be limited by the harsh conditions and the use of highly toxic reagents. nih.govnih.gov Substrates with ortho-substituents capable of hydrogen bonding may also be unsuitable for the one-pot procedure. nih.gov

| Starting Anisole | Intermediate Trichloromethyl Ether Yield (%) | Final Trifluoromethyl Ether Yield (%) | Reference |

|---|---|---|---|

| 4-Chloroanisole | 77 | 80 | researchgate.net |

| 2-Chloroanisole | 69 | 40 | researchgate.net |

| 4-Cyanoanisole | 50 | 20 | researchgate.net |

| 2,4-Dichloroanisole | 70 | 20 | researchgate.net |

Formation of the Aryl Thioether Linkage in Complex Aromatic Systems

The construction of the C-S bond to form an aryl thioether is a fundamental transformation in organic synthesis, critical for accessing molecules like this compound. While traditional methods exist, transition-metal-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose. These reactions offer high efficiency, broad functional group tolerance, and predictable reactivity, overcoming the limitations of older methods, such as the harsh conditions of the Ullmann condensation. The strong coordination of sulfur compounds to transition metals can sometimes hinder catalytic activity, but numerous robust catalytic systems have been developed to effectively form aryl C-S bonds. nih.gov

Transition-Metal-Catalyzed C-S Cross-Coupling Methodologies

Catalysis by transition metals, particularly palladium, copper, and nickel, has revolutionized the synthesis of aryl thioethers. These methodologies typically involve the coupling of an aryl halide or pseudohalide with a thiol or a thiol surrogate.

Palladium catalysis is one of the most widely used and effective methods for C-S bond formation. nih.gov These protocols generally couple aryl halides (iodides, bromides, and sometimes chlorides) with a variety of sulfur nucleophiles, including aliphatic and aromatic thiols. nih.gov The first examples of such reactions were reported by Migita and co-workers in 1978. nih.gov

Modern palladium-catalyzed thioetherification often employs a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines like Xantphos or bisphosphine ligands such as CyPF-tBu showing excellent performance. nih.govnih.gov These catalytic systems demonstrate broad substrate scope and high functional group tolerance. nih.gov Recent developments include innovative approaches such as intermolecular transthioetherification, where an existing thioether or thioester is used as the sulfur source, transferring its alkylthio or arylthio group to an aryl halide. nih.govrsc.org

| Aryl Halide | Sulfur Source | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Phenyl triisopropylsilyl sulfide | Pd(OAc)₂ / CyPF-tBu | p-Tolyl phenyl sulfide | (Not specified, preliminary data) | nih.gov |

| Iodobenzene | Thiophenol | Pd(OAc)₂ / DiPPF | Diphenyl sulfide | (General method) | nih.gov |

| 4-Iodoacetophenone | Methionine | Pd₂(dba)₃ / Xantphos | 4-(Methylthio)acetophenone | 70 (gram-scale) | nih.gov |

| 1-Iodonaphthalene | S-Methyl isothiourea | Pd₂(dba)₃ / Xantphos | 1-(Methylthio)naphthalene | 85 | nih.gov |

The copper-catalyzed coupling of aryl halides with thiols, known as the Ullmann-type condensation, is one of the oldest methods for forming C-S bonds. mdpi.comorganic-chemistry.org Classical Ullmann reactions required stoichiometric amounts of copper and high temperatures. mdpi.com However, significant advances have led to the development of catalytic systems that operate under much milder conditions.

Modern protocols often use a catalytic amount of a simple copper(I) salt, such as copper(I) iodide (CuI), often in the absence of a specialized ligand. uu.nl The reaction scope is broad, accommodating both electron-rich and electron-poor aryl iodides and a variety of thiophenols. uu.nl The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, NMP) can be critical for achieving high yields. uu.nl These ligand-free systems are advantageous due to their simplicity and the low cost of the catalyst. uu.nl While the exact mechanism is still debated, a catalytic cycle involving Cu(I)/Cu(III) intermediates is often proposed. mdpi.com

| Aryl Halide | Thiol | Catalyst | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Thiophenol | CuI (1 mol%) | K₂CO₃ | Diphenyl sulfide | 98 | uu.nl |

| 4-Iodonitrobenzene | Thiophenol | CuI (1 mol%) | K₂CO₃ | 4-Nitrophenyl phenyl sulfide | 96 | uu.nl |

| 4-Iodoanisole | 4-Methylthiophenol | CuI (2.5 mol%) | K₂CO₃ | 4-Methoxyphenyl p-tolyl sulfide | 85 | uu.nl |

| 1-Iodonaphthalene | 4-Chlorothiophenol | CuI (2.5 mol%) | NEt₃ | 4-Chlorophenyl 1-naphthyl sulfide | 89 | uu.nl |

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-S cross-coupling reactions. nih.gov Nickel catalysts can effectively couple a wide range of aryl halides, including the less reactive but more economical aryl chlorides, with thiols or their surrogates. researchgate.net These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Various nickel-based systems have been developed, from simple nickel salts like NiCl₂ with phosphine ligands to nickel nanoparticles. nih.govresearchgate.net For instance, Ni(II)-modified SBA-15 has been used as a heterogeneous catalyst for coupling aryl halides with thiourea, which serves as a sulfur source for symmetrical diaryl thioethers. researchgate.net Another approach involves the cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation, leading to biaryl products instead of the expected thioethers. rsc.org More conventional methods involve the direct coupling of aryl iodides with in-situ generated aromatic sulfides under mechanochemical conditions, offering a greener synthetic route that minimizes solvent use. nih.gov Nickel catalysis has also been applied to the cyanation of aryl thioethers, demonstrating the catalyst's ability to activate the C-S bond for further transformations. acs.org

| Aryl Electrophile | Sulfur Source | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Halides (general) | Thiourea | Ni(II)-modified-SBA-15 | Symmetrical Diaryl Thioethers | Good to Excellent | researchgate.net |

| Arylsulfonyl chlorides | (Serves as aryl thiol source) | NiCl₂(dppp) / Mn | Unsymmetrical Aryl Sulfides | Good to Excellent | rsc.org |

| Aryl Iodides | Aromatic thiols/disulfides | NiBr₂·diglyme / Ligand | Aryl Sulfides (Mechanochemical) | Broadly effective | nih.gov |

| Phenyl mesylate | Sodium benzenethiolate | NiCl₂(dppf) / Zn | Diphenyl sulfide | 94 | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Thioanisole (B89551) Derivatives

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of aryl thioethers, particularly when the aromatic ring is activated by electron-withdrawing groups. The reaction mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. For the synthesis of thioanisole derivatives, this strategy typically involves the reaction of an activated aryl halide with a methylthiolate source.

The trifluoromethoxy (-OCF3) group at the ortho position and the bromo group at the para position to the leaving group in a suitable precursor would significantly activate the aromatic ring towards nucleophilic attack by a thiolate. The strong electron-withdrawing nature of the -OCF3 group is crucial for stabilizing the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.

A plausible SNAr approach to this compound would involve a precursor such as 1,4-dibromo-2-(trifluoromethoxy)benzene (B1393383). The reaction of this substrate with a methylthiolating agent, like sodium thiomethoxide (NaSMe), would lead to the selective displacement of one of the bromo groups, preferentially the one activated by the ortho-trifluoromethoxy group.

Table 1: Key Parameters in SNAr for Thioanisole Synthesis

| Parameter | Description | Typical Examples |

|---|---|---|

| Aryl Halide | Must contain electron-withdrawing groups ortho and/or para to the leaving group. | 1,4-Dibromo-2-(trifluoromethoxy)benzene |

| Nucleophile | A source of the methylthio group. | Sodium thiomethoxide, Methyl mercaptan with a base |

| Solvent | Aprotic polar solvents are generally preferred to solvate the cation of the thiolate. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |

| Base | Required if starting from methyl mercaptan to generate the thiolate in situ. | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Temperature | Reaction temperature can vary depending on the reactivity of the substrate. | Room temperature to elevated temperatures (e.g., 80-120 °C) |

Detailed research findings indicate that the choice of solvent and base is critical for optimizing the yield and selectivity of the reaction. For instance, in related syntheses of aryl thioethers, the use of a strong base like sodium hydride in an aprotic polar solvent such as DMF has been shown to be effective in generating the thiolate anion and promoting the SNAr reaction.

Organocatalyzed Approaches to Fluorinated Aryl Thioethers

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations, including the formation of C-S bonds. For the synthesis of fluorinated aryl thioethers, organocatalytic strategies often rely on the activation of either the aryl halide or the thiol nucleophile.

One potential organocatalyzed approach for the synthesis of this compound could involve the use of a phase-transfer catalyst. In a reaction between a suitable precursor like 1,4-dibromo-2-(trifluoromethoxy)benzene and a methylthiolate salt, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt could facilitate the transfer of the thiolate anion from a solid or aqueous phase to the organic phase containing the aryl halide. This would enhance the reaction rate under milder conditions.

Another emerging organocatalytic strategy involves the use of organic photoredox catalysts. While specific examples for the direct synthesis of this compound are not prevalent, the general principle involves the generation of a highly reactive aryl radical from an aryl halide precursor through a single-electron transfer (SET) process mediated by an excited photocatalyst. This aryl radical can then react with a sulfur-based nucleophile to form the desired thioether.

Table 2: Comparison of Potential Organocatalytic Methods

| Catalytic Approach | Principle of Activation | Potential Advantages |

|---|---|---|

| Phase-Transfer Catalysis | Facilitates transport of the nucleophile between phases. | Milder reaction conditions, avoids strong bases in some cases. |

| Photoredox Catalysis | Generation of a reactive aryl radical intermediate. | Metal-free, can proceed under ambient temperature and visible light. |

Further research is needed to develop specific and efficient organocatalytic methods for the synthesis of this particular fluorinated aryl thioether.

Cascade Reactions and One-Pot Synthesis Approaches for this compound

Cascade reactions and one-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates. A potential one-pot synthesis of this compound could commence from a readily available precursor like 4-bromo-2-(trifluoromethoxy)aniline.

This one-pot process would involve a sequence of reactions, starting with the diazotization of the aniline (B41778) precursor. The in situ generated diazonium salt is a highly versatile intermediate that can undergo a variety of transformations. For the synthesis of the target thioanisole, a subsequent Sandmeyer-type reaction with a methylthiol source would be employed.

Diazotization: 4-Bromo-2-(trifluoromethoxy)aniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt.

Thiomethylation: The in situ generated diazonium salt is then reacted with a methylthiolating agent, such as dimethyl disulfide or a solution of sodium thiomethoxide, often in the presence of a copper catalyst, to introduce the methylthio group and displace the diazonium group.

Table 3: Reagents for a Potential One-Pot Synthesis

| Step | Reagent/Catalyst | Purpose |

|---|---|---|

| Diazotization | Sodium nitrite (NaNO2), Hydrochloric acid (HCl) | Generation of the diazonium salt from the aniline. |

| Thiomethylation | Dimethyl disulfide ((CH3)2S2) or Sodium thiomethoxide (NaSMe) | Source of the methylthio group. |

| Catalyst (optional) | Copper(I) salt (e.g., CuBr) | To facilitate the Sandmeyer-type reaction. |

This one-pot approach would streamline the synthesis, avoiding the isolation of the potentially unstable diazonium salt intermediate. The successful implementation of such a strategy would depend on the careful optimization of reaction conditions to ensure the compatibility of the reagents and the efficient conversion through both steps of the sequence.

Reactivity and Advanced Synthetic Applications of 4 Bromo 2 Trifluoromethoxy Thioanisole

Chemical Transformations Involving the Aryl Bromide Functionality

The bromine atom on the aromatic ring of 4-Bromo-2-(trifluoromethoxy)thioanisole is a key reactive site for numerous transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aryl bromide, making it a suitable substrate for oxidative addition to a palladium(0) catalyst, which is often the initial step in many cross-coupling catalytic cycles.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. nih.gov For a substrate like this compound, the aryl bromide can readily participate as the electrophilic partner.

The reaction proceeds under mild conditions and is tolerant of a wide array of functional groups, making it a highly versatile synthetic tool. nih.gov Organotrifluoroborates have also emerged as effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org In a typical Suzuki-Miyaura reaction, this compound would be reacted with an arylboronic acid or one of its derivatives in the presence of a palladium catalyst and a base to yield a substituted biaryl product. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and can be tailored for specific substrates. organic-chemistry.orgmdpi.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 85 |

| 4-Bromo-3-methylaniline derivative | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DMF/H₂O | 80 |

| Aryl Bromide | Primary alkyltrifluoroborate | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | >90 |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. beilstein-journals.org This method is instrumental for the synthesis of substituted alkenes. In the context of this compound, the aryl bromide can be coupled with various olefins to introduce a vinyl group onto the aromatic ring. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. While aryl iodides are generally more reactive, effective protocols have been developed for aryl bromides, which are often more desirable starting materials due to their stability and lower cost. beilstein-journals.org

The Sonogashira coupling reaction is a cornerstone method for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For this compound, this reaction would enable the direct attachment of an alkynyl group to the aromatic core. Recent advancements have led to the development of copper-free Sonogashira protocols that can proceed at room temperature, even in aqueous media, thereby increasing the reaction's scope and environmental friendliness. ucsb.edu The electronic properties of the substituents on the aryl bromide can influence the reaction conditions required for optimal yields. acs.org

Table 2: Representative Conditions for Heck and Sonogashira Reactions

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|---|

| Heck | 3-Bromoindazole | Styrene | Pd(OAc)₂ / TBAB | K₂CO₃ | Ball-milling |

| Sonogashira | 4-Bromobenzonitrile | Phenylacetylene | Pd₂(dba)₃ / P(tBu)₃ | Cs₂CO₃ | Dioxane |

| Sonogashira | 4-Bromoacetophenone | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene |

The Kumada-Corriu coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent and an organic halide. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by nickel or palladium complexes, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org The aryl bromide of this compound would readily serve as the electrophilic partner in a Kumada coupling, reacting with an aryl or alkyl Grignard reagent. A key advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org Modern protocols have expanded the functional group tolerance of this reaction, allowing for the coupling of substrates with sensitive moieties like esters and nitriles. nih.govacs.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its broad scope and high functional group tolerance. wikipedia.org For this compound, a Negishi coupling would involve its reaction with an organozinc reagent, which can be prepared from a corresponding Grignard or organolithium reagent. This method is particularly valuable for the synthesis of complex biaryls and other carbon-carbon bond-containing structures. frontiersin.orgrsc.org

Table 3: Overview of Kumada-Corriu and Negishi Coupling Conditions

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|---|

| Kumada-Corriu | Aryl Bromide | Phenylmagnesium Chloride | [((Me)NN₂)NiCl] | Tolerates various functional groups. nih.gov |

| Kumada-Corriu | Aryl Bromide | Functionalized Aryl Grignard | Pd-PEPPSI-IPentCl | Rapid reaction at 0 °C. researchgate.net |

| Negishi | Aryl Bromide | Arylzinc Chloride | Pd₂(dba)₃ / XPhos | High yields for biaryl synthesis. organic-chemistry.org |

| Negishi | Aryl Bromide | Diarylzinc Reagent | [(Pincer)Pd(Cl)] | Active for sterically hindered substrates. rsc.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.org This reaction has become a premier method for the synthesis of arylamines from aryl halides and primary or secondary amines. organic-chemistry.org The aryl bromide of this compound is an excellent substrate for this transformation. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. researchgate.net

The development of various generations of ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines, including those that are sterically hindered or have low nucleophilicity. rug.nl The choice of ligand, palladium precursor, base, and solvent are all critical parameters that need to be optimized for a given substrate combination to achieve high yields. acs.org

Table 4: Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Palladium Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ | TrixiePhos | NaOtBu | Toluene |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene |

| Aryl Bromide | Primary Amine | Pd(OAc)₂ | P(o-tol)₃ | NaOtBu | Toluene |

Carbon-Heteroatom Bond Forming Reactions

Copper-Catalyzed C-O Etherification Reactions

The transformation of the C-Br bond in this compound into a C-O bond, forming a diaryl or alkyl aryl ether, can be effectively achieved through copper-catalyzed C-O etherification, commonly known as the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base.

The reactivity of the aryl bromide is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgrsc.org In this compound, the trifluoromethoxy (OCF₃) group, positioned ortho to the thioether, exerts a powerful electron-withdrawing effect. This effect deactivates the aromatic ring towards electrophilic substitution but activates the C-Br bond for nucleophilic aromatic substitution and oxidative addition to the copper catalyst, which is a key step in the Ullmann reaction mechanism.

Modern Ullmann-type reactions often employ soluble copper(I) catalysts with ligands such as N,N-dimethylglycine or various diamines, which allow the reaction to proceed under milder conditions (90-120 °C) compared to the harsh temperatures (often >200 °C) required for traditional, unligated copper powder systems. rsc.orgnih.govresearchgate.net For a substrate like this compound, a typical reaction would involve heating with an alcohol or phenol, a copper(I) salt (e.g., CuI), a suitable ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or NMP. The expected outcome is the selective substitution of the bromine atom to yield the corresponding ether, leaving the thioether and trifluoromethoxy groups intact.

Table 1: Representative Conditions for Copper-Catalyzed C-O Coupling of Aryl Bromides

| Aryl Bromide Type | Coupling Partner | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|---|

| Electron-deficient | Phenol | CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 85-95 |

| General | Aliphatic Alcohol | CuI | 1,10-Phenanthroline | K₃PO₄ | Toluene | 110 | 70-90 |

| Electron-deficient | n-Butanol | Cu(OTf)₂ | N¹,N²-diarylbenzene-1,2-diamine | NaOt-Bu | DMSO | RT | ~90 |

Thiolation and Selenation Reactions

The bromine atom of this compound serves as a handle for the introduction of sulfur (thiolation) and selenium (selenation) functionalities. These transformations are typically accomplished via transition-metal-catalyzed cross-coupling reactions.

Thiolation: The conversion of the aryl bromide to an aryl thioether can be achieved using copper or palladium catalysts. Copper-catalyzed methods, which are mechanistically related to the Ullmann reaction, can couple the aryl bromide with a thiol in the presence of a base. researchgate.net A photoinduced, copper-catalyzed method using CuI without an additional ligand has been shown to be effective for coupling thiols with aryl halides at temperatures as low as 0°C, proceeding through a single-electron transfer (SET) pathway. organic-chemistry.org Alternatively, palladium-catalyzed C-S cross-coupling provides a broad-scope method for this transformation. Given the electron-deficient nature of the aromatic ring, direct nucleophilic aromatic substitution (SNAr) with a thiolate anion is also a plausible pathway, particularly under forcing conditions. nih.govacsgcipr.org

Selenation: The introduction of a selenium moiety can be similarly achieved through palladium-catalyzed cross-coupling reactions. Aryl bromides can be coupled with a selenide source, such as diphenyl diselenide ((PhSe)₂) in the presence of a reducing agent like NaBH₄, to form diaryl selenides. researchgate.net This method typically employs a palladium catalyst with specialized phosphine ligands to achieve high selectivity and yield. The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the selenolate and reductive elimination.

For both thiolation and selenation, the strong C-Br bond requires catalytic activation, and the chemoselectivity is excellent, as neither the stable trifluoromethoxy group nor the thioether (under non-oxidative conditions) is expected to interfere with the reaction at the C-Br site.

Oxidative Transformations of the Thioanisole (B89551) Moiety

The sulfur atom of the thioanisole group in this compound is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. These transformations provide access to compounds with altered electronic properties, polarity, and coordinating ability, which are valuable in medicinal chemistry and materials science.

Selective Oxidation to Sulfoxides

The selective oxidation of a thioether to a sulfoxide without over-oxidation to the sulfone requires mild and controlled reaction conditions. A variety of reagents have been developed for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, but its use often requires a catalyst to achieve selectivity. Metal-based catalysts, such as those derived from molybdenum, vanadium, or titanium, are effective in promoting the selective oxidation of sulfides to sulfoxides. For instance, a Mo(VI) salt can catalyze the oxidation with H₂O₂ at room temperature, showing high selectivity and tolerance for other functional groups like bromine.

Another strategy involves the use of hypervalent iodine reagents or peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). Careful control of stoichiometry (typically one equivalent of the oxidant) and temperature is crucial to prevent the formation of the sulfone byproduct.

Table 2: Selected Reagents for the Selective Oxidation of Aryl Sulfides to Sulfoxides

| Oxidant | Catalyst/Additive | Solvent | Typical Conditions | Key Features |

|---|---|---|---|---|

| H₂O₂ (1.1 eq) | MoO₂Cl₂ | Ethanol | Room Temperature, 1-3 h | High chemoselectivity, mild conditions. |

| m-CPBA (1.0 eq) | None | CH₂Cl₂ | 0°C to Room Temperature | Stoichiometric control is critical. |

| NaIO₄ | None | MeOH/H₂O | Room Temperature | Good for substrates with sensitive groups. |

| TBHP | VO(acac)₂ | CH₂Cl₂ | 0°C | Used for asymmetric oxidation with chiral ligands. |

Further Oxidation to Sulfones

To achieve the full oxidation of the thioether to the corresponding sulfone, more forcing conditions or a higher stoichiometry of the oxidant are typically employed. Using two or more equivalents of an oxidizing agent like m-CPBA or H₂O₂ will generally drive the reaction past the sulfoxide stage to the sulfone.

Catalytic systems can also be tuned to favor sulfone formation. For example, while certain molybdenum catalysts are selective for sulfoxides, others, or the same catalysts under different conditions (e.g., higher temperature or excess H₂O₂), can efficiently produce sulfones. Tungstate-based catalysts in the presence of H₂O₂ are also highly effective for the oxidation of sulfides directly to sulfones. The resulting sulfone moiety is a strong electron-withdrawing group and a stable functional handle for further synthetic manipulations.

Strategies for C-S Bond Cleavage and Derivatization

Cleavage of the carbon-sulfur bonds in the thioanisole moiety (Ar-S-CH₃) or its oxidized derivatives opens up further avenues for derivatization.

Aryl-S Bond Cleavage: The bond between the aromatic ring and the sulfur atom can be cleaved under reductive conditions. Raney nickel (Raney Ni), for instance, is a classic reagent for desulfurization, which would replace the entire methylthio group with a hydrogen atom, yielding 1-bromo-3-(trifluoromethoxy)benzene.

S-CH₃ Bond Cleavage: More synthetically useful is the selective cleavage of the sulfur-methyl bond to generate a free thiol (Ar-SH). This can be achieved with strong nucleophiles or under specific reductive conditions. The resulting thiol is a versatile intermediate that can be alkylated to form new thioethers, oxidized to disulfides, or used in various coupling reactions. A metal-free method using N-fluorobenzenesulfonimide (NFSI) has been shown to facilitate the selective cleavage of the methyl C(sp³)–S bond in aryl methyl thioethers at elevated temperatures. organic-chemistry.org

Photochemical Cleavage: Photochemical methods can also induce C-S bond cleavage in methyl aryl sulfides and sulfoxides, typically proceeding through radical intermediates. tandfonline.comtandfonline.com This approach can lead to the formation of arylsulfenyl or arylsulfinyl radicals, which can be trapped or dimerize.

Orthogonal Reactivity and Chemoselectivity of the Trifluoromethoxy Group and Bromine Substituent

A key feature of this compound as a synthetic intermediate is the orthogonal reactivity of its functional groups. This chemoselectivity allows for the stepwise modification of the molecule at different sites without the need for complex protecting group strategies.

The bromine substituent is the primary site for transition-metal-catalyzed cross-coupling reactions. It readily participates in a wide array of transformations, including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Ullmann (C-O, C-S), and cyanation reactions. nih.govnih.govorganic-chemistry.org These reactions are typically catalyzed by palladium, nickel, or copper complexes and are highly selective for the C-Br bond.

The trifluoromethoxy (OCF₃) group , in contrast, is exceptionally stable and generally unreactive under common cross-coupling, oxidative, or reductive conditions. Its primary role is electronic; as a potent electron-withdrawing group, it influences the reactivity of the rest of the molecule, particularly by activating the C-Br bond towards oxidative addition and potential SNAr pathways. acs.orgfu-berlin.denih.gov Its steric bulk is minimal, but its unique orthogonal orientation to the aromatic ring can influence intermolecular interactions.

The thioether moiety represents a third site of reactivity, primarily through oxidation at the sulfur atom as described in section 3.2.

This differentiation in reactivity allows for a planned synthetic sequence. For example, one could first perform a Suzuki coupling at the C-Br position to introduce a new aryl group, and in a subsequent step, selectively oxidize the thioether to a sulfoxide or sulfone. The OCF₃ group would remain intact throughout this sequence, modulating the electronic properties of the final molecule. This orthogonal reactivity makes this compound a valuable platform for building molecular complexity in a controlled and predictable manner.

Development of Complex Polyfunctionalized Molecular Architectures through Iterative Functionalization

The strategic construction of complex organic molecules often relies on the sequential and site-selective introduction of various functional groups onto a core scaffold. This process, known as iterative functionalization, allows for the precise assembly of intricate molecular architectures with tailored properties. The compound this compound serves as a versatile platform for such synthetic endeavors due to its distinct electronic and steric properties, which enable a programmed sequence of chemical transformations. The presence of a reactive bromine atom, an electron-withdrawing trifluoromethoxy group, and a modifiable thioether linkage provides multiple handles for diversification.

The reactivity of halogens on an aromatic ring in cross-coupling reactions is a key factor in planning an iterative functionalization strategy. In polyhalogenated aromatic systems, the order of reactivity generally follows the trend I > Br > Cl > F. This inherent difference in reactivity allows for selective functionalization when different halogens are present on the same aromatic core. In the case of this compound, the single bromine atom is the primary site for initial cross-coupling reactions.

The development of complex polyfunctionalized molecules from this starting material can be envisioned through a series of palladium-catalyzed cross-coupling reactions. These reactions are workhorses in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for such transformations involves the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.

A hypothetical, yet chemically sound, iterative functionalization sequence for this compound is outlined below. This strategy leverages the initial reactivity of the C-Br bond, followed by potential modifications of the thioether and further aromatic functionalization.

Table 1: Proposed Iterative Functionalization Strategy for this compound

| Step | Reaction Type | Coupling Partner | Hypothetical Product |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid | 4-Aryl-2-(trifluoromethoxy)thioanisole |

| 2 | Oxidation | Oxidizing agent (e.g., m-CPBA) | 4-Aryl-2-(trifluoromethoxy)sulfonylanisole |

| 3 | Buchwald-Hartwig Amination | Amine | 4-Aryl-N-alkyl/aryl-2-(trifluoromethoxy)aniline (after potential C-S bond cleavage/functionalization) |

This tabulated strategy illustrates a plausible pathway for creating a tri-functionalized aromatic compound. The initial Suzuki-Miyaura coupling introduces a new aryl group at the 4-position. The choice of arylboronic acid can be varied to introduce a wide range of substituents, thereby building molecular complexity.

Following the initial C-C bond formation, the thioether group can be targeted. Oxidation of the sulfide to a sulfoxide or sulfone significantly alters the electronic properties of the molecule and can open up further avenues for functionalization. For instance, the resulting sulfone could be a target for nucleophilic aromatic substitution or could influence the reactivity of the aromatic ring in subsequent electrophilic aromatic substitution reactions, although the latter is less common in highly functionalized systems.

The trifluoromethoxy group is generally considered to be robust and less prone to direct transformation under typical cross-coupling conditions. Its strong electron-withdrawing nature, however, plays a crucial role in modulating the reactivity of the aromatic ring throughout the synthetic sequence. This group can influence the rate and selectivity of the cross-coupling reactions and can also affect the properties of the final molecule, such as its lipophilicity and metabolic stability.

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 2 Trifluoromethoxy Thioanisole

Detailed Elucidation of Transition-Metal-Catalyzed Reaction Mechanisms

Transition-metal catalysis provides a powerful toolkit for the functionalization of aryl halides like 4-Bromo-2-(trifluoromethoxy)thioanisole. These reactions, often part of catalytic cycles, typically involve a sequence of fundamental steps at the metal center. wikipedia.org Key among these are oxidative addition and reductive elimination, which are central to forming new chemical bonds. wikipedia.orglibretexts.org Such catalytic processes are integral to many cross-coupling reactions, including the Suzuki, Negishi, and Sonogashira couplings. wikipedia.org

Oxidative Addition: This is often the initial and rate-determining step in a catalytic cycle involving an aryl halide. libretexts.org In this process, a low-valent transition metal complex (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of this compound. This reaction increases the metal's oxidation state and coordination number by two. wikipedia.orglibretexts.orgumb.edu The process involves the metal center donating electrons into the σ* antibonding orbital of the C-Br bond, leading to bond cleavage and the formation of new metal-carbon and metal-bromine bonds. libretexts.org For polarized substrates like aryl halides, this can proceed through an Sɴ2-type pathway where the metal's electron pair attacks the carbon atom, displacing the bromide. libretexts.orgumb.edu The presence of the electron-withdrawing trifluoromethoxy group on the aromatic ring can influence the electron density of the C-Br bond, thereby affecting the kinetics of this step.

Reductive Elimination: This is the reverse process of oxidative addition and is typically the final, product-forming step in a catalytic cycle. wikipedia.org Two ligands from the metal's coordination sphere, which are generally required to be in a cis orientation, are eliminated to form a new covalent bond, while the metal center is reduced by two units in its oxidation state. wikipedia.orgumb.edu For instance, after a coupling partner has been introduced to the metal center (e.g., via transmetalation), reductive elimination from an aryl-metal-R intermediate would form the new C-R bond and regenerate the low-valent metal catalyst, allowing the cycle to continue. nih.gov The success of this step is favored when the newly formed bond is strong. wikipedia.org

The ligands coordinated to the transition metal play a critical role in modulating its catalytic activity. The steric and electronic properties of ligands, such as phosphines, can significantly impact the rates and selectivity of both oxidative addition and reductive elimination.

Steric Effects: Bulky ligands can promote reductive elimination by creating steric crowding around the metal center, which is relieved upon elimination of the product. nih.gov Conversely, less sterically demanding ligands might be favored for the initial oxidative addition step.

Electronic Effects: Electron-donating ligands increase the electron density on the metal center, which can facilitate the oxidative addition step by enhancing the metal's nucleophilicity towards the C-Br bond. libretexts.org Highly hindered phosphorus ligands like BrettPhos have proven effective in facilitating the reductive elimination step in palladium-catalyzed trifluoromethylations. nih.govbeilstein-journals.org

The choice of ligand is therefore a key parameter for optimizing a catalytic process involving this compound, as it must balance the requirements of the different steps in the catalytic cycle.

Below is a table illustrating how ligand choice can affect the outcome of cross-coupling reactions, based on general principles applicable to aryl halides.

| Ligand | Typical Feature | Effect on Catalytic Cycle | Potential Outcome for Aryl Bromide Coupling |

| Triphenylphosphine (PPh₃) | Moderately bulky, electron-rich | General-purpose ligand, balances stability and reactivity | Effective for many standard cross-coupling reactions |

| Tri(tert-butyl)phosphine (P(tBu)₃) | Very bulky, strongly electron-donating | Accelerates oxidative addition and reductive elimination | High turnover numbers, effective for sterically hindered substrates |

| Buchwald-type biaryl phosphines (e.g., BrettPhos) | Highly bulky, electron-rich | Promotes difficult reductive elimination steps | Enables challenging C-C and C-N bond formations |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Large bite angle | Stabilizes the metal center, prevents β-hydride elimination | High yields and selectivity in Suzuki and other couplings |

The reaction environment, defined by the solvent and any additives, can exert a profound influence on the mechanism of transition-metal-catalyzed reactions.

Solvents: The polarity of the solvent can affect the rates of individual steps. For mechanisms that involve charged or highly polarized intermediates, such as those in an Sɴ2-type oxidative addition, a more polar solvent can stabilize these species and accelerate the reaction. In some cases, coordinating solvents can occupy a site on the metal, which must then dissociate to allow the substrate to bind. nih.gov

Additives: Additives are often essential for the success of a catalytic cycle. Bases (e.g., carbonates, phosphates) are commonly used in reactions like the Suzuki, Heck, and Sonogashira couplings to facilitate steps such as the deprotonation of a coupling partner or the regeneration of the active catalyst. mdpi.com Salts can also play a role by influencing the ionic strength of the medium or by facilitating halide abstraction from the metal center, which can open up a coordination site for the incoming substrate.

Exploration of Radical-Mediated Pathways in Aryl Halide Functionalization

An alternative to two-electron pathways involving transition metals is the functionalization of aryl halides via radical intermediates. These processes often operate under mild conditions and can provide complementary reactivity.

Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical species under mild conditions. mdpi.commst.edu The general mechanism involves a photocatalyst that, upon absorption of light, becomes a potent single-electron oxidant or reductant.

In the context of this compound, a photocatalyst in its excited state can engage in a single-electron transfer (SET) event. acs.orgscispace.com If the excited photocatalyst is a strong reductant, it can donate an electron to the aryl bromide. This forms a radical anion, which can then fragment to release a bromide ion and generate the corresponding aryl radical. This aryl radical is a highly reactive intermediate that can then engage in the desired bond-forming reaction. semanticscholar.org Alternatively, an oxidative quenching cycle can occur where the excited photocatalyst is oxidized by an electron acceptor, and the resulting highly oxidizing species can then abstract an electron from a suitable donor to initiate the radical process. researchgate.net These reactions are valued for their high functional group tolerance and environmentally benign conditions. mst.edumst.edu

The feasibility of the initial SET step is governed by the redox potentials of the photocatalyst and the aryl halide substrate.

| Photocatalyst Type | Quenching Cycle | Mechanism for Aryl Halide (Ar-Br) |

| Ruthenium or Iridium complexes | Reductive or Oxidative | Reductive: Excited catalyst donates an electron to Ar-Br, forming Ar-Br•⁻ which fragments to Ar• and Br⁻. |

| Organic Dyes (e.g., Eosin Y) | Reductive or Oxidative | Oxidative: Excited catalyst is oxidized by a sacrificial agent, then the oxidized catalyst abstracts an electron from a donor, which can lead to a radical that reacts with Ar-Br. |

| Carbon Nitride (mpg-CN) | Heterogeneous | Can generate radicals from precursors which then add to the aromatic system. semanticscholar.org |

In radical-mediated transformations of this compound, the fate of the bromine atom is a key mechanistic consideration. Following the cleavage of the C-Br bond, a bromine atom can be generated. In some contexts, molecular bromine (Br₂) can be generated in situ through the oxidation of a bromide source. researchgate.netresearchgate.net

Once formed, a bromine radical (Br•) is a highly reactive species. elsevierpure.com Its reactivity can include:

Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a solvent or another molecule in the reaction mixture, generating HBr and a new radical.

Addition to Double Bonds: It can add to alkenes or alkynes, initiating further radical chain processes.

Recombination: It can recombine with other radical species present in the medium.

The specific pathway taken depends on the reaction conditions and the other components present. In many synthetic protocols, the generation and subsequent reactions of these radical species are carefully controlled to achieve the desired chemical transformation. elsevierpure.com The scavenging of bromine radicals by other components can be a crucial step in preventing unwanted side reactions. elsevierpure.com

Mechanistic Insights into Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. For this compound, the electron-withdrawing nature of the trifluoromethoxy group and the bromo substituent, coupled with the influence of the methylthio group, creates a complex substrate for SNAr reactions. The bromine atom typically serves as the leaving group in these transformations.

Recent advancements in mechanistic studies have unveiled a novel pathway for SNAr reactions known as the Proton Transfer Dual Ionization (PTDI) mechanism. This mechanism is particularly relevant for thioetherification reactions and operates under remarkably mild conditions, often without the need for a strong base, transition metal catalyst, or light.

The PTDI SNAr mechanism is characterized by a rate-limiting proton transfer (RLPT) pre-equilibrium. In this step, a proton is transferred between the nucleophile (e.g., a thiol) and the electrophile, leading to the ionization of both species. This dual ionization event is followed by an asynchronous concerted SNAr step to yield the final product.

In the context of this compound reacting with a generic thiol (R-SH), the proposed PTDI mechanism would involve an initial proton transfer from the thiol to a site on the thioanisole (B89551) derivative, likely facilitated by the solvent or trace impurities. This would generate a thiolate anion and a protonated form of the thioanisole. The subsequent nucleophilic attack of the thiolate on the carbon bearing the bromine atom would proceed in a concerted fashion, with the departure of the bromide ion occurring simultaneously with bond formation.

Table 1: Proposed Key Steps in the PTDI Mechanism for this compound

| Step | Description | Species Involved |

| 1 | Rate-Limiting Proton Transfer (RLPT) | This compound, R-SH |

| 2 | Dual Ionization | Protonated Thioanisole, Thiolate (R-S⁻) |

| 3 | Asynchronous Concerted SNAr | Ionized Species, Bromide (Br⁻) as leaving group |

| 4 | Product Formation | Substituted Thioether, Regenerated Catalyst/Proton Source |

This table is based on the general PTDI mechanism and its hypothetical application to the specified compound.

The traditional textbook mechanism for SNAr reactions involves a two-step addition-elimination sequence that proceeds through a discrete, non-aromatic Meisenheimer complex. However, a growing body of experimental and computational evidence suggests that many SNAr reactions, particularly those with good leaving groups like bromide, proceed through a concerted mechanism. In a concerted pathway, the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group, passing through a single transition state rather than a stable intermediate.

For this compound, the nature of the reaction pathway (concerted vs. stepwise) would be influenced by several factors:

The Leaving Group: Bromide is a relatively good leaving group, which would favor a concerted mechanism as the C-Br bond can break more readily.

Aromatic Ring Activation: The trifluoromethoxy group at the ortho position and the bromo group at the para position to the methylthio group are both electron-withdrawing, which activates the ring towards nucleophilic attack. This activation can stabilize the transition state in a concerted pathway or the Meisenheimer intermediate in a stepwise pathway.

Nucleophile: The nature of the incoming nucleophile also plays a crucial role. Stronger nucleophiles may favor a concerted pathway.

Computational studies on analogous systems have shown that the stability of the potential Meisenheimer intermediate is a key determinant of the reaction pathway. If the intermediate is highly stabilized, a stepwise mechanism is more likely. Conversely, if the intermediate is less stable, the reaction is more likely to proceed via a concerted mechanism where the Meisenheimer structure represents a transition state rather than a true intermediate. Given that bromide is a better leaving group than fluoride (B91410), it is plausible that SNAr reactions of this compound would tend towards a concerted mechanism.

Table 2: Factors Influencing the SNAr Pathway of this compound

| Factor | Influence on Concerted Pathway | Influence on Stepwise Pathway |

| Leaving Group (Br) | Favorable due to good leaving group ability | Less favored |

| -OCF₃ Group | Stabilizes negative charge in transition state | Stabilizes Meisenheimer intermediate |

| -SCH₃ Group | Can influence electron density via resonance and induction | Can influence stability of Meisenheimer intermediate |

| Strong Nucleophile | Generally favors concerted pathway | May still proceed stepwise depending on other factors |

This table provides a qualitative analysis based on established principles of SNAr mechanisms.

Mechanistic Studies of Thioether Oxidation Processes

The thioether moiety in this compound is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and sulfone. The mechanism of this oxidation is highly dependent on the oxidant used. Common oxidants include hydrogen peroxide, peroxy acids, and metal-based reagents.

The oxidation of thioethers is generally believed to proceed through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethoxy and bromo substituents in the target molecule, is expected to decrease the electron density on the sulfur atom. This, in turn, would decrease the nucleophilicity of the thioether and slow down the rate of oxidation compared to unsubstituted thioanisole.

Kinetic studies on the oxidation of substituted thioanisoles have shown a good correlation between the reaction rate and the electronic nature of the substituents. For this compound, the strong inductive electron-withdrawing effect of the trifluoromethoxy group at the ortho position would significantly reduce the rate of oxidation.

Table 3: Expected Relative Rates of Oxidation for Substituted Thioanisoles

| Compound | Substituents | Expected Relative Rate of Oxidation |

| Thioanisole | None | 1 (Reference) |

| 4-Bromothioanisole | 4-Br | < 1 |

| 2-(Trifluoromethoxy)thioanisole | 2-OCF₃ | << 1 |

| This compound | 4-Br, 2-OCF₃ | <<< 1 |

This table presents a qualitative prediction of reaction rates based on the known electronic effects of the substituents.

Stereoelectronic Effects Governing Regioselectivity and Chemo-Differentiation

Stereoelectronic effects, which encompass the interplay of steric and electronic factors, are crucial in determining the regioselectivity and chemo-differentiation in reactions involving this compound.

In nucleophilic aromatic substitution reactions, the site of nucleophilic attack is governed by the distribution of electron density in the aromatic ring and the ability of the substituents to stabilize the resulting intermediate or transition state. The trifluoromethoxy group is a strong electron-withdrawing group primarily through its inductive effect (-I), while the methylthio group can be either electron-donating (+R) or electron-withdrawing (-I) depending on the electronic demands of the reaction. The bromine atom also exerts an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R).

For a nucleophilic attack on this compound, the most likely position for substitution is the carbon atom bearing the bromine atom (C4). This position is para to the methylthio group and meta to the trifluoromethoxy group. The electron-withdrawing groups activate the ring towards nucleophilic attack, and the bromide is a good leaving group. Attack at other positions is less likely due to the presence of less suitable leaving groups (H, SCH₃, or OCF₃).

Chemo-differentiation refers to the selective reaction of one functional group in the presence of others. In this compound, the main reactive sites are the C-Br bond (for SNAr) and the sulfur atom of the thioether (for oxidation). The choice of reagents and reaction conditions can allow for selective transformations. For instance, a mild oxidizing agent might selectively oxidize the thioether without affecting the C-Br bond, while a nucleophile under SNAr conditions would likely target the C-Br bond.

The regioselectivity of further electrophilic aromatic substitution on the product of an SNAr reaction would be directed by the combined electronic effects of the remaining and newly introduced substituents.

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced spectroscopic and structural characterization of this compound is not publicly available. Research publications containing specific Nuclear Magnetic Resonance (NMR) spectra, High-Resolution Mass Spectrometry (HRMS) fragmentation analysis, X-ray crystallography data, or vibrational spectroscopy (FT-IR/Raman) for this specific compound could not be located.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the article outline. The generation of data tables and detailed research findings is contingent on the availability of published experimental results, which are absent for this particular chemical compound.

To maintain scientific accuracy and adhere to the strict content requirements, the article cannot be generated at this time. Further research and publication of the analytical data for this compound would be required to fulfill this request.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties, including orbital energies and charge distributions. For complex molecules such as 4-Bromo-2-(trifluoromethoxy)thioanisole, DFT calculations are invaluable for elucidating its chemical behavior. A computational study on the closely related compound, 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, utilizing DFT at the B3LYP/6-311G(d,p) level of theory, provides significant insights into the electronic characteristics conferred by the bromo- and trifluoromethoxy-substituted phenyl ring, which are directly relevant to the thioanisole (B89551) derivative. africanjournalofbiomedicalresearch.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govajchem-a.com

In the DFT analysis of the analogous 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, the HOMO and LUMO distributions were examined. africanjournalofbiomedicalresearch.com By analogy, for this compound, the HOMO is expected to be localized primarily on the electron-rich thioanisole moiety, particularly the sulfur atom and the phenyl ring, which act as the primary electron-donating centers. The LUMO, conversely, would be distributed over the aromatic ring, influenced by the electron-withdrawing trifluoromethoxy and bromo groups. These substituents are expected to lower the LUMO energy, making the ring more susceptible to nucleophilic attack.

The calculated HOMO-LUMO energy gap for a related trifluoromethyl-substituted phenol (B47542) derivative was found to be 4.076 eV, classifying it as a "hard" molecule with relatively high kinetic stability. nih.gov A similar range for the energy gap would be anticipated for this compound, suggesting it is a moderately stable compound.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Analogous Aromatic Compounds

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|---|

| 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol nih.gov | B3LYP/6-311G(d,p) | -6.2064 | -2.1307 | 4.076 |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. researchgate.net The MEP illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov